ethyl (E)-2-cyano-3-[3-(trifluoromethyl)anilino]prop-2-enoate
Description
Ethyl (E)-2-cyano-3-[3-(trifluoromethyl)anilino]prop-2-enoate (CAS RN: 149550-20-9) is an α,β-unsaturated cyanoacrylate derivative characterized by a trifluoromethyl-substituted anilino group at the β-position. The compound adopts an (E)-configuration across the C=C bond, as confirmed by crystallographic data and structural analysis . The trifluoromethyl group (–CF₃) imparts strong electron-withdrawing effects, enhancing the electrophilicity of the α-carbon, which is critical for its reactivity in Michael additions and cyclization reactions. This compound is primarily utilized as a precursor in synthesizing biologically active molecules, including acrylamides and heterocyclic derivatives .
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-[3-(trifluoromethyl)anilino]prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c1-2-20-12(19)9(7-17)8-18-11-5-3-4-10(6-11)13(14,15)16/h3-6,8,18H,2H2,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHPLXBWPGHIAL-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC(=C1)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=CC=CC(=C1)C(F)(F)F)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (E)-2-cyano-3-[3-(trifluoromethyl)anilino]prop-2-enoate, with the chemical formula C13H11F3N2O2, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various bacterial strains. Studies indicate that compounds with trifluoromethyl groups exhibit enhanced potency against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for this compound are comparable to those of established antibiotics like ciprofloxacin, indicating its potential as an antimicrobial agent .
The proposed mechanism of action for this compound involves:
- Inhibition of Protein Synthesis: The compound appears to disrupt bacterial protein synthesis pathways.
- Disruption of Nucleic Acid Synthesis: It may also inhibit nucleic acid synthesis, which is crucial for bacterial growth and replication.
- Biofilm Inhibition: Preliminary data suggest that this compound can inhibit biofilm formation in MRSA strains, which is critical in treating chronic infections .
Cytotoxicity and Selectivity
Research indicates that while this compound exhibits antimicrobial effects, it maintains a favorable cytotoxicity profile. In vitro studies have shown low cytotoxicity against mammalian cell lines, suggesting a selective action against bacterial cells without significantly harming human cells .
Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of this compound against various pathogens. The results demonstrated:
| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 15.6 | 31.25 |
| Enterococcus faecalis | 31.25 | 62.5 |
| Escherichia coli | 125 | >250 |
The compound displayed significant activity against Gram-positive bacteria but less efficacy against Gram-negative strains, indicating a selective antibacterial profile .
Study 2: Biofilm Formation Inhibition
In another investigation focusing on biofilm-forming bacteria, this compound was tested for its ability to inhibit biofilm formation:
| Bacterial Strain | Biofilm Inhibition (%) |
|---|---|
| MRSA | 55 |
| Enterococcus faecalis | 40 |
These findings suggest that the compound could be a candidate for treating infections characterized by biofilm formation .
Comparison with Similar Compounds
Structural and Electronic Variations
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate
- Structure: The 4-methoxyphenyl group replaces the 3-(trifluoromethyl)anilino substituent.
- Electronic Effects : The methoxy (–OCH₃) group is electron-donating, reducing the electrophilicity of the α-carbon compared to the –CF₃ group.
- Conformation : Syn-periplanar geometry across the C=C bond (torsion angle: 3.2°) .
- Applications: Used in synthesizing 2-propenoylamides and 2-propenoates with pharmacological activity .
Ethyl (E)-2-cyano-3-(2-fluoroanilino)prop-2-enoate
- Structure : Substitution of –CF₃ with a fluoro (–F) group at the 2-position of the aniline ring.
- Electronic Effects : –F is moderately electron-withdrawing but less so than –CF₃, leading to intermediate electrophilicity.
- Reactivity : Likely less reactive in nucleophilic additions compared to the trifluoromethyl analog .
Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate
- Structure : Thiophene replaces the aromatic amine group.
- Physico-chemical Properties : Melting point: 79–82°C; density: 1.247 g/cm³; classified as an irritant .
- Applications: Potential use in materials science due to sulfur’s conjugation effects.
Physico-chemical Properties
Q & A
Basic Question
- NMR spectroscopy : Confirm the (E)-configuration via coupling constants (e.g., J = 12–14 Hz for trans olefinic protons).
- IR spectroscopy : Identify characteristic bands (e.g., C≡N stretch ~2220 cm⁻¹, C=O stretch ~1700 cm⁻¹).
- Mass spectrometry : Validate molecular weight using ESI-MS or MALDI-TOF .
How can reaction conditions be optimized for introducing trifluoromethyl groups in similar compounds?
Advanced Question
Trifluoromethyl groups are electron-withdrawing and sterically demanding:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
